
Naproxol
概要
説明
ナプロキセンは、非選択的シクロオキシゲナーゼ阻害剤のクラスに属する非ステロイド性抗炎症薬(NSAID)です。その化学名は(2S)-2-(6-メトキシナフタレン-2-イル)プロパン-1-オールです。 ナプロキセンは、関節炎、リウマチ性関節炎、月経困難症などの疾患の治療において、痛み、発熱、炎症を緩和するために一般的に使用されます .
準備方法
合成経路と反応条件: ナプロキセンの調製は、一般的にナフタレンのスルホン化、加水分解、アセトニトリル酸性化を含む 。特定の調製方法は、異なる研究文献に応じて選択できます。
工業生産方法: 工業環境では、ナプロキセンの生産は同様の合成経路に従いますが、より大規模で行われ、最終製品の一貫性と純度が確保されます。このプロセスには、医薬品規格を満たすための厳格な品質管理措置が含まれます。
化学反応の分析
Metabolic Pathways
Naproxol is metabolized mainly via:
-
Phase I Metabolism : Involves demethylation through cytochrome P450 enzymes (CYP 1A2, 2C8, and 2C9).
-
Phase II Metabolism : This includes the formation of acyl glucuronides and phenolic glucuronides. The acyl glucuronidation is mediated by various UDP-glucuronosyltransferases (UGT), while the phenolic pathway involves UGT 1A1, 1A7, 1A9, and 1A10 .
Reaction with Radicals
Recent studies have focused on the reactions of this compound with hydroxyl radicals () and sulfate radicals (). The key findings include:
-
Reactive Sites : The naphthyl group of this compound is identified as the preferred site for radical attack, particularly at positions C2, C6, C9, and C10.
-
Thermodynamics : The Gibbs free energy changes for reactions initiated by ranged from -19.6 to -26.3 kcal/mol, while those for ranged from -22.3 to -18.5 kcal/mol .
-
Kinetics : The second-order rate constant indicates that reactions with occur faster than those with sulfate radicals but are diffusion-controlled .
Photocatalytic Degradation
This compound undergoes photocatalytic degradation when exposed to UV light in the presence of titanium dioxide (TiO2). Key observations include:
-
Degradation Efficiency : Approximately 80% of organic compounds are mineralized within four hours under UV irradiation.
-
Intermediate Products : Initial reaction steps include demethylation and decarboxylation, leading to various aromatic naphthalene derivatives and polyhydroxylated compounds .
Glutathione Conjugation
The reactivity of this compound's metabolites with glutathione has been examined to understand potential toxicological implications:
-
Electrophilic Species : Naproxen acyl glucuronide (Nap-GlcU) and naproxen coenzyme A (Nap-CoA) were tested for their ability to form conjugates with glutathione.
-
Findings : Nap-CoA exhibited a significantly higher reactivity compared to Nap-GlcU, suggesting that CoA metabolites may pose a greater risk for drug-related side effects due to their higher formation rates of reactive conjugates .
Table 2: Reaction Energies with Radicals
Radical | Gibbs Free Energy Change (kcal/mol) | Reaction Rate Constant |
---|---|---|
Hydroxyl Radical | -19.6 to -26.3 | Faster than sulfate radical |
Sulfate Radical | -22.3 to -18.5 | Controlled by diffusion |
Table 3: Photocatalytic Degradation Results
Condition | Degradation Efficiency (%) | Time (hours) |
---|---|---|
UV Light + TiO2 | >80% | 4 |
These findings underscore the importance of understanding the chemical behavior of this compound in both therapeutic applications and environmental contexts. Further research is warranted to explore these reactions in more detail and assess their implications for safety and efficacy in clinical settings.
科学的研究の応用
Medical Applications
1.1 Pain Management and Inflammatory Conditions
Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid Arthritis
- Gout
- Menstrual Cramps
- Tendinitis and Bursitis
Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces symptoms in these conditions, providing significant relief for patients .
1.2 Cardiovascular Protection
Research indicates that this compound may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to this compound was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .
Cancer Prevention Research
2.1 Colorectal Cancer
Recent studies highlight this compound's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of this compound were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that this compound could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.
Drug Delivery Systems
3.1 Nanoparticle Formulations
Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of this compound. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of this compound directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:
- Stable physicochemical properties over one year.
- Sustained release profiles , reducing the need for frequent dosing.
This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.
Case Studies and Clinical Trials
作用機序
ナプロキセンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)の活性を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱の媒介物質です。 ナプロキセンは、それらの生成を抑制することで、これらの症状を軽減します .
類似の化合物:
ナプロキセン: 類似の構造と作用機序を持つ別のNSAID。
イブプロフェン: 抗炎症作用と鎮痛作用が同等な広く使用されているNSAID。
ケトプロフェン: 治療上の用途は似ていますが、薬物動態が異なるNSAID。
ナプロキセンの独自性: ナプロキセンは、その特定の化学構造が独自の薬理学的特性を可能にする点でユニークです。 そのメトキシ基と立体化学は、その有効性と安全性プロファイルに貢献しています .
類似化合物との比較
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .
生物活性
Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.
This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.
- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
- Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .
Efficacy in Pain Management
This compound has been evaluated extensively for its effectiveness in managing pain across various clinical settings:
- Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
- Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .
Comparative Studies
The potency and efficacy of this compound have been compared with other NSAIDs and modified derivatives:
Case Study: Efficacy in Cancer Pain Management
In a study involving 119 cancer patients switched from loxoprofen to naproxen:
- Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
- : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.
Case Study: Effectiveness Against Inflammatory Conditions
In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:
特性
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-36-4 | |
Record name | Naproxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPROXOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。